molecular formula C22H14I2N2O B11680141 5,10-diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole

5,10-diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole

Cat. No.: B11680141
M. Wt: 576.2 g/mol
InChI Key: FPONBCMLRPTLBP-UHFFFAOYSA-N
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Description

5,10-Diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow synthesis techniques can enhance the efficiency and yield of the process . Additionally, the choice of catalysts and reaction conditions can be optimized to ensure high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5,10-Diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroimidazole oxides, while substitution reactions can produce various substituted phenanthroimidazole derivatives .

Mechanism of Action

The mechanism of action of 5,10-diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The presence of iodine atoms and the methoxyphenyl group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,10-Diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole is unique due to the presence of two iodine atoms and a methoxyphenyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and binding characteristics .

Properties

Molecular Formula

C22H14I2N2O

Molecular Weight

576.2 g/mol

IUPAC Name

5,10-diiodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole

InChI

InChI=1S/C22H14I2N2O/c1-27-15-6-2-12(3-7-15)22-25-20-18-10-13(23)4-8-16(18)17-9-5-14(24)11-19(17)21(20)26-22/h2-11H,1H3,(H,25,26)

InChI Key

FPONBCMLRPTLBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I

Origin of Product

United States

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